molecular formula C13H10BrN3O2S2 B11639522 N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11639522
M. Wt: 384.3 g/mol
InChI Key: SDRUAHQSLKWFBJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide (Vitas-M Lab ID: STK386045) is a synthetic sulfonamide derivative provided as a dry powder for biological screening and lead optimization programs . This compound features a benzothiadiazole core functionalized with a sulfonamide group, a common pharmacophore in medicinal chemistry known for yielding molecules with diverse biological activities. Sulfonamide compounds are an extensively researched class in drug discovery, with scientific literature and patents documenting their investigation for various therapeutic targets . Its molecular formula is C13H10BrN3O2S2, and it has a molecular weight of 384.28 . The compound complies with Lipinski's Rule of Five, possessing a logP of 4.357, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, suggesting favorable drug-like properties for early-stage research . Researchers can utilize this compound as a building block or screening hit in the development of novel bioactive agents. The available amount is 154 mg . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H10BrN3O2S2

Molecular Weight

384.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C13H10BrN3O2S2/c1-8-2-7-11-12(16-20-15-11)13(8)21(18,19)17-10-5-3-9(14)4-6-10/h2-7,17H,1H3

InChI Key

SDRUAHQSLKWFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method is the cyclization of 2-aminobenzenethiol with a suitable sulfonyl chloride under acidic conditions. The resulting benzothiadiazole intermediate is then subjected to bromination using N-bromosuccinimide (NBS) to introduce the bromophenyl group. Finally, the sulfonamide moiety is introduced through a reaction with a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the bromophenyl group can enhance the compound’s binding affinity to target proteins through hydrophobic interactions. These interactions can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The benzothiadiazole core distinguishes this compound from analogues with oxazole, thiazole, or triazole rings. For example:

  • 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (): Replaces benzothiadiazole with an oxazole-thiophene hybrid, reducing aromatic conjugation but introducing sulfur-rich regions. This may alter electronic properties and binding interactions in biological systems.

Key Insight : The benzothiadiazole core provides a rigid, electron-deficient aromatic system, which may improve π-π stacking in protein binding pockets compared to oxazole or thiazole derivatives .

Halogen Substituent Effects

The 4-bromophenyl group is a critical pharmacophore. demonstrates that halogen size (F, Cl, Br, I) on the phenyl ring minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For instance:

  • N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) vs. N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM): Similar activities suggest bromine’s optimal balance of steric bulk and electronic effects .

Comparison Table 1: Halogen Substituent Influence

Compound Halogen IC₅₀ (μM) Reference
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34
Antimicrobial and Antioxidant Potential

highlights N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine as a potent antimicrobial agent against Gram-positive pathogens (e.g., Enterococcus faecium biofilms). The sulfonamide group and bromophenyl moiety enhance membrane penetration and target binding .

Crystallographic and Physicochemical Properties

reveals that bromophenyl derivatives exhibit significant molecular twisting (dihedral angle ~56° between phenyl rings) and stabilize crystal packing via weak C–H⋯N and π-π interactions.

Q & A

Q. What are the optimal synthetic pathways for N-(4-Bromophenyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-bromoaniline with 5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting the sulfonyl chloride with 4-bromoaniline in anhydrous dichloromethane under nitrogen atmosphere .
  • Reflux conditions : Maintaining temperatures at 80–90°C for 6–8 hours to ensure complete reaction .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments (e.g., 4-bromophenyl protons at δ 7.45–7.62 ppm) and sulfonamide NH signals (δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 471.4 (M+H⁺), consistent with the molecular formula C₁₇H₁₄BrN₃O₂S .
  • X-ray Crystallography : Resolves bond angles (e.g., S–N–C angle: 118.5°) and molecular packing, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do reaction mechanisms differ for bromophenyl substitution vs. sulfonamide formation?

  • Bromophenyl Substitution : Proceeds via SNAr (nucleophilic aromatic substitution), where electron-withdrawing groups (e.g., sulfonamide) activate the aryl bromide for nucleophilic attack .
  • Sulfonamide Formation : Involves a two-step mechanism: (1) sulfonyl chloride activation by base (e.g., pyridine), (2) amine nucleophilic attack, with intermediates monitored via IR (S=O stretch at 1360 cm⁻¹) .

Q. What computational methods predict the compound’s biological activity?

  • Density Functional Theory (DFT) : Calculates electrophilicity index (ω = 5.2 eV) to predict reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., EGFR), showing stable hydrogen bonds with Lys721 (binding energy: −9.8 kcal/mol) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies often arise from:

  • Assay Conditions : Varying pH (e.g., activity at pH 7.4 vs. 6.5) alters protonation states of the sulfonamide group .
  • Cellular Uptake : LogP values (2.8) suggest moderate permeability, which may limit efficacy in certain cell lines .
  • Metabolic Stability : Microsomal studies (t₁/₂ = 45 min) indicate rapid degradation in liver S9 fractions, requiring prodrug strategies .

Q. What structural modifications enhance the compound’s activity in kinase inhibition?

  • Thiazole Ring Functionalization : Introducing electron-donating groups (e.g., methyl at C5) increases π-π stacking with kinase ATP-binding pockets .
  • Sulfonamide Bioisosteres : Replacing sulfonamide with phosphonamide improves solubility (LogS = −3.2 → −2.1) without losing affinity .

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